molecular formula C10H10N2 B14224135 (2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine CAS No. 551942-21-3

(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine

Cat. No.: B14224135
CAS No.: 551942-21-3
M. Wt: 158.20 g/mol
InChI Key: XHFLYXSLDQQWPR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-PYRROLO[1,2-D][1,4]DIAZONINE can be achieved through several synthetic routes. One common method involves the fusion of a pyrazinone to a pyrrole derivative . This process typically includes the following steps:

    Formation of Pyrrole Derivative: Starting with a pyrrole-2-carboxamide, electrophilic groups are introduced to the amide, which then react intramolecularly with the nucleophilic pyrrole nitrogen.

    Cyclization: The intermediate undergoes cyclization to form the diazonine ring system.

    Purification: The final product is purified using chromatographic techniques.

Chemical Reactions Analysis

1H-PYRROLO[1,2-D][1,4]DIAZONINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the ring system.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1H-PYRROLO[1,2-D][1,4]DIAZONINE has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-PYRROLO[1,2-D][1,4]DIAZONINE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic ring system . These interactions can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

1H-PYRROLO[1,2-D][1,4]DIAZONINE can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds also feature fused ring systems and exhibit a range of biological activities. 1H-PYRROLO[1,2-D][1,4]DIAZONINE is unique due to its specific ring fusion and the presence of the diazonine ring, which imparts distinct chemical and biological properties.

Similar compounds include:

Properties

CAS No.

551942-21-3

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1H-pyrrolo[1,2-d][1,4]diazonine

InChI

InChI=1S/C10H10N2/c1-2-6-11-7-9-12-8-3-5-10(12)4-1/h1-8H,9H2

InChI Key

XHFLYXSLDQQWPR-UHFFFAOYSA-N

Canonical SMILES

C1C=NC=CC=CC2=CC=CN21

Origin of Product

United States

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